(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate
Description
Properties
CAS No. |
69425-75-8 |
|---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.71 |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H48O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8,12,17,19,22-26,32-33H,9-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,23+,24-,25+,26+,28+,29-,30?/m1/s1 |
InChI Key |
MPBPFMYKSVXXKU-KDERHSRRSA-N |
SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Methanesulfonylation and Oxidation
A patent by CN114106078A details a method starting with ergosterol, which undergoes methanesulfonylation using triethylamine as an acid scavenger. The reaction proceeds in butanone, yielding an intermediate that is subsequently oxidized. Unlike traditional chromium- or manganese-based oxidants, this method employs potassium osmate and tert-butyl hydroperoxide, achieving a 78% yield of the 6-keto intermediate while minimizing environmental toxicity. The final step involves deprotection and acetylation to yield the target compound.
Photochemical Oxidation of 5,7-Diene Systems
A photochemical route described in Hilaris Publisher’s study utilizes ergosterol-3-acetate as the starting material. Singlet oxygen generated via rose bengal or eosin photosensitizers reacts with the 5,7-diene system to form a 5α,8α-endoperoxide intermediate. Subsequent reduction with sodium borohydride selectively cleaves the endoperoxide, yielding a triol that is acetylated at the 3-position. This method is noted for its regioselectivity but requires stringent control over reaction solvents (e.g., pyridine or ethanol) to avoid byproducts such as keto derivatives.
Aldehyde Intermediate-Based Synthesis
Aldehyde Preparation via Ozonolysis
Patent EP0390097B1 outlines a pathway beginning with (22E)-5,7,22-ergostatriene-1α,3β-diol diacetate. Ozonolysis of the 22-olefin in the presence of 4-phenyl-1,2,4-triazoline-3,5-dione generates an aldehyde intermediate (Compound III). This step is critical for introducing the 24,25-diol moiety, though it requires low-temperature conditions (-40°C to 0°C) to prevent over-oxidation.
Sodium Borohydride Reduction and Tosylation
The aldehyde intermediate is reduced with sodium borohydride in methanol/chloroform mixtures to yield a primary alcohol (Compound IV). Tosylation using p-toluenesulfonyl chloride in pyridine affords a tosylate (Compound V), which undergoes nucleophilic substitution with sodium iodide in dimethylformamide (DMF) to form an iodide intermediate. Subsequent reaction with sodium benzenesulfinate introduces a sulfone group, facilitating later elimination steps.
Sulfone Elimination and Diol Protection
Treatment of the sulfone intermediate (Compound VI) with sodium amalgam in ethyl acetate/methanol eliminates the sulfone group, producing a diene (Compound X). Saponification with aqueous potassium hydroxide removes acetate protecting groups, yielding a triol that is selectively re-acetylated at the 3-position using acetic anhydride. Purification via silica gel chromatography (hexane/ethyl acetate) and recrystallization from benzene ensures >95% purity.
Comparative Analysis of Methods
Reaction Efficiency and Yield
The ergosterol-based route achieves higher overall yields (65–78%) compared to the aldehyde pathway (50–60%) due to fewer intermediate steps. However, the latter offers superior control over stereochemistry at C24 and C25, critical for biological activity.
Environmental and Industrial Considerations
The CN114106078A method’s avoidance of toxic oxidants like CrO3 aligns with green chemistry principles, making it preferable for industrial scale-up. In contrast, the photochemical method requires specialized equipment for oxygen-free conditions, increasing operational costs.
Key Reaction Conditions and Parameters
Table 1: Optimization of Critical Synthesis Steps
Chemical Reactions Analysis
Types of Reactions
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex steroids and as a model compound for studying steroid chemistry.
Biology: The compound is studied for its potential biological activities, including antifungal and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in steroid metabolism and signaling.
Pathways: It modulates pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Ergostane Derivatives
Key Observations:
- Backbone Variations : The target compound’s 5,22-diene system contrasts with the 7,22-diene in Russula derivatives (e.g., Compounds 1 and 3 in ) and the 5,7,22-triene in Pleurotus eryngii isolates . These differences influence planarity and binding to sterol-recognizing enzymes.
- Substitution Patterns: The 3β-acetoxy group in the target compound enhances lipophilicity compared to non-acetylated analogs like (22E)-ergosta-5,7,22-trien-3β-ol . Hydroxylation at C24/C25 (vs. C5/C6 in Russula compounds) may modulate solubility and metabolic stability .
Anti-inflammatory Potential
The target compound demonstrates hydrogen bonding with TNF-α (Leu-93 and Ser-95 residues, bond distances: 3.0 Å and 2.6 Å) and Cox-2 (four hydrogen bonds with Ser-120/Arg-121), suggesting dual anti-inflammatory targeting . Comparatively, ergosta-5,24(28)-diene-3β,7α-diol from gorgonian corals exhibits 64.75% edema inhibition at 200 mg/kg, but lacks acetyl or C24/C25 hydroxyl groups .
Enzyme Inhibition
- In contrast, (22E,24R)-ergosta-7,22-dien-3β,5α,6β-triol lacks reported glucosidase interactions but shows cytotoxicity .
Biological Activity
(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is a steroid compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the ergosterol family and is characterized by multiple hydroxyl groups and an acetate moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological systems.
1. Cytotoxicity
Numerous studies have highlighted the cytotoxic potential of ergosterol derivatives. For instance, compounds related to ergosta-5,22-diene have shown varying degrees of cytotoxicity against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ergosta-5,22-diene-3β-ol | HepG2 (liver) | 13.45 ± 1.81 |
| Ergosta-6,22-dien-3β,5α,8α-triol | A-549 (lung) | 29.01 ± 2.00 |
| Ergosta-7,9(11),22-trien-3β-ol | MCF-7 (breast) | 18.1 ± 1.2 |
These findings suggest that ergosterol derivatives may serve as potential candidates for anticancer drug development due to their ability to inhibit cell proliferation in various cancer types .
2. Anti-inflammatory Activity
Research has demonstrated that ergosterol derivatives possess anti-inflammatory properties. For example, studies have shown that certain compounds exhibit significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 cells:
| Compound | IC50 (µM) |
|---|---|
| Ergosta-5,22-diene-3β-ol | 8.6 |
| Ergosta-6,22-dien-3β-triol | 9.2 |
These results indicate that these compounds may modulate inflammatory responses and could be explored for therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have been conducted to assess the biological activity of ergosterol derivatives:
- Study on Anticancer Activity : In a study evaluating the effects of various ergosterol derivatives on HepG2 and A-549 cell lines, it was found that certain compounds exhibited IC50 values indicating potent cytotoxicity. The most effective compounds were further analyzed for their mechanism of action, revealing apoptosis induction pathways .
- Inflammation Model : Another study utilized an LPS-induced inflammation model to assess the anti-inflammatory effects of ergosterol derivatives. The results showed a marked decrease in pro-inflammatory cytokine levels upon treatment with these compounds .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Many studies indicate that ergosterol derivatives can activate apoptotic pathways in cancer cells.
- Inhibition of NO Production : The reduction in NO levels suggests a potential mechanism for their anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What spectroscopic methods are critical for structural identification of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate?
- Methodology : Use a combination of 1D/2D NMR (e.g., , , COSY, HMBC, HSQC) to resolve the ergostane skeleton and stereochemistry. Compare data with literature values for analogous ergosterol derivatives . High-resolution mass spectrometry (HRMS) confirms molecular weight and formula (e.g., for the non-deuterated form) . Infrared (IR) spectroscopy identifies functional groups like acetate (C=O stretch at ~1740 cm) .
Q. What are common natural sources and isolation protocols for this compound?
- Sources : Fungal fruiting bodies (e.g., Xerocomus furfuracea, Cortinarius xiphidipus) and endophytic fungi .
- Isolation :
Extract fungal material with methanol or ethanol.
Partition using solvents (e.g., ethyl acetate, hexane).
Purify via sequential column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC with C18 columns .
- Key challenge : Co-elution with structurally similar ergosterols; optimize gradient elution to resolve peaks .
Q. How is the compound synthesized or derivatized for isotopic labeling studies?
- Deuterated analogs (e.g., TRC E599177) are synthesized via acetylation of deuterated precursors (e.g., -labeled ergosterols) using acetic anhydride under controlled conditions .
- Validation : Confirm deuteration sites via -NMR signal suppression and HRMS (e.g., molecular weight shift from 475.72 for ) .
Advanced Research Questions
Q. How does stereochemical variability (e.g., 24ξ vs. 24R) impact bioactivity?
- Case study : (22E,24R)-isomers of ergosterols show higher cytotoxicity against cancer cell lines (e.g., IC = 20.8 µg/mL for Neuro-2a cells) compared to 24ξ variants .
- Methodology :
- Use ROESY NMR or X-ray crystallography to resolve stereochemistry .
- Compare bioactivity across isomers in standardized assays (e.g., MTT for cytotoxicity) .
- Contradictions : Some studies report minimal activity differences, possibly due to impurity interference or assay variability .
Q. What experimental designs address discrepancies in reported cytotoxic effects?
- Factors causing variability :
- Cell line specificity (e.g., A549 vs. Hep G2) .
- Impurity thresholds (e.g., <95% purity skews IC) .
- Solutions :
Validate compound purity via HPLC-UV/ELSD (>98%).
Use multiple cell lines and replicate assays (n ≥ 3).
Include deuterated analogs as internal controls .
Q. How does the compound modulate mesenchymal stem cell (MSC) differentiation?
- Mechanism : Ergosterols influence lipid metabolism and osteoblast/adipocyte differentiation via PPARγ and Runx2 pathways .
- Protocol :
Treat MSCs with 10–50 µM compound in differentiation media.
Assess adipogenesis (Oil Red O staining) and osteogenesis (Alizarin Red staining) .
- Contradictions : Some derivatives inhibit adipogenesis but lack osteogenic effects, suggesting substituent-dependent activity .
Q. What computational approaches predict binding affinities for anti-virulence applications?
- In silico workflow :
Perform molecular docking (AutoDock Vina) against Pseudomonas aeruginosa virulence proteins (e.g., Exoenzyme T).
Validate with MD simulations (GROMACS) to assess binding stability .
- Results : The compound shows binding affinity (−6.5 kcal/mol), comparable to Linezolid (−7.5 kcal/mol), suggesting potential as a virulence inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
